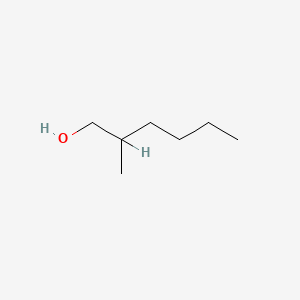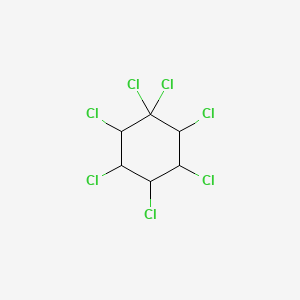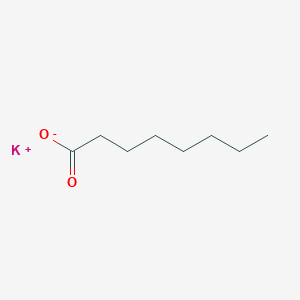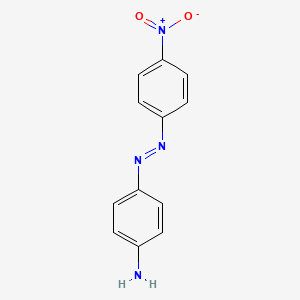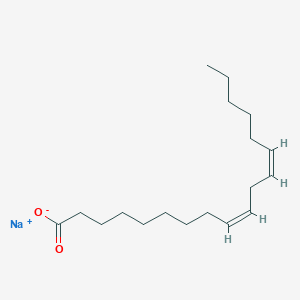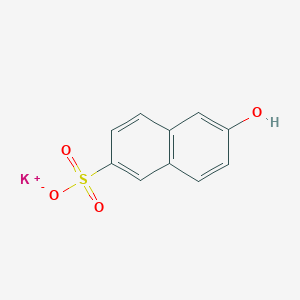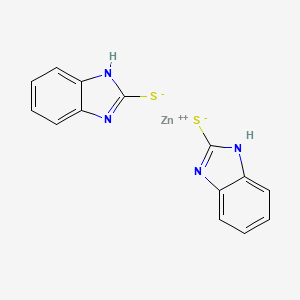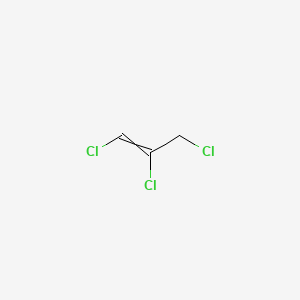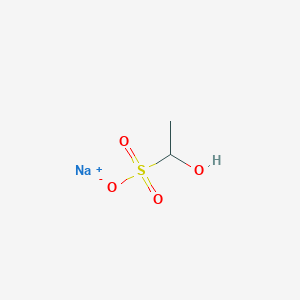
sodium;1-hydroxyethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
sarcosine methyl ester hydrochloride . It is a derivative of sarcosine, which is a natural amino acid derivative found in muscles and other body tissues. Sarcosine methyl ester hydrochloride is commonly used in various chemical and biological research applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
Sarcosine methyl ester hydrochloride can be synthesized through the esterification of sarcosine with methanol in the presence of hydrochloric acid. The reaction typically involves the following steps:
Esterification: Sarcosine is reacted with methanol in the presence of hydrochloric acid to form sarcosine methyl ester.
Purification: The resulting ester is purified through recrystallization or distillation to obtain sarcosine methyl ester hydrochloride in its pure form.
Industrial Production Methods
In industrial settings, the production of sarcosine methyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of sarcosine and methanol are reacted in the presence of hydrochloric acid.
Continuous Purification: The ester is continuously purified using industrial-scale recrystallization or distillation techniques to ensure high purity and yield.
化学反应分析
Types of Reactions
Sarcosine methyl ester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form sarcosine and methanol.
Substitution: The methyl ester group can be substituted with other functional groups under appropriate conditions.
Reduction: The ester can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base solutions.
Substitution: Requires nucleophilic reagents such as amines or thiols.
Reduction: Commonly performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: Produces sarcosine and methanol.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Reduction: Forms the corresponding alcohol.
科学研究应用
Sarcosine methyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies related to amino acid metabolism and protein synthesis.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemicals and pharmaceuticals.
作用机制
The mechanism of action of sarcosine methyl ester hydrochloride involves its interaction with various molecular targets and pathways:
Metabolism: It is metabolized to sarcosine, which plays a role in the synthesis and degradation of glycine.
Enzyme Interaction: Sarcosine can act as a substrate or inhibitor for enzymes involved in amino acid metabolism.
Cellular Effects: It influences cellular processes such as protein synthesis and energy production.
相似化合物的比较
Sarcosine methyl ester hydrochloride can be compared with other similar compounds such as:
Glycine methyl ester hydrochloride: Similar in structure but derived from glycine instead of sarcosine.
Alanine methyl ester hydrochloride: Another amino acid ester with different properties and applications.
Proline methyl ester hydrochloride: A cyclic amino acid ester with unique structural features.
Uniqueness
Sarcosine methyl ester hydrochloride is unique due to its specific structure and properties, which make it suitable for various research applications. Its ability to undergo diverse chemical reactions and its role in amino acid metabolism distinguish it from other similar compounds.
属性
IUPAC Name |
sodium;1-hydroxyethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O4S.Na/c1-2(3)7(4,5)6;/h2-3H,1H3,(H,4,5,6);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDZQGXAHZVGPL-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(O)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(O)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


